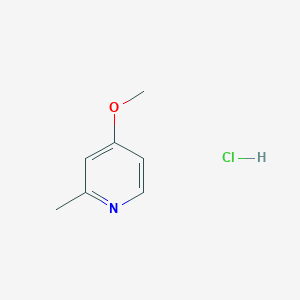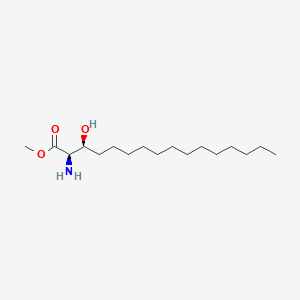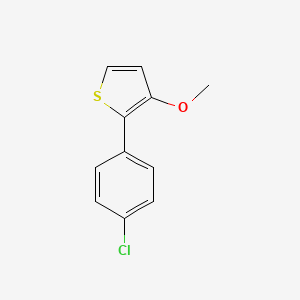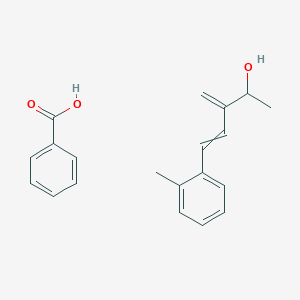![molecular formula C14H9N3O4 B14198811 2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole CAS No. 832128-93-5](/img/structure/B14198811.png)
2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that features a furan ring, an ethenyl group, a nitrophenyl group, and an oxadiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole typically involves the reaction of furan-2-carboxylic acid hydrazide with appropriate reagents to form the oxadiazole ring. One common method includes the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by the reaction with hydrazonoyl chloride derivatives . The reaction conditions often involve refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents would be tailored to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Halogenated derivatives of the furan ring.
Wissenschaftliche Forschungsanwendungen
2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Wirkmechanismus
The mechanism of action of 2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function. The antitumor activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid derivatives, also show antimicrobial and antitumor properties.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups, like nitrobenzene derivatives, are known for their diverse chemical reactivity.
Uniqueness
2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole is unique due to the combination of its structural features, which confer a broad spectrum of biological activities. The presence of the furan ring, nitrophenyl group, and oxadiazole ring in a single molecule makes it a versatile compound for various applications in medicinal chemistry .
Eigenschaften
CAS-Nummer |
832128-93-5 |
|---|---|
Molekularformel |
C14H9N3O4 |
Molekulargewicht |
283.24 g/mol |
IUPAC-Name |
2-[2-(furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H9N3O4/c18-17(19)11-5-3-10(4-6-11)14-16-15-13(21-14)8-7-12-2-1-9-20-12/h1-9H |
InChI-Schlüssel |
NSOKIESTYMSIGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C=CC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 5-[butyl[[4-(phenylethynyl)phenyl]methyl]amino]-2-fluoro-](/img/structure/B14198733.png)

![1-Benzyl-2-methyl-3-[2-(pyridin-3-yl)ethyl]pyridin-4(1H)-one](/img/structure/B14198739.png)


![2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one](/img/structure/B14198783.png)
![Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B14198785.png)

![[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane)](/img/structure/B14198792.png)




